4-Methyl hydrogen L-aspartate

描述

4-Methyl hydrogen L-aspartate, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

H-Asp(OMe)-OH, also known as (2S)-2-amino-4-methoxy-4-oxobutanoic acid or 4-Methyl hydrogen L-aspartate, is an aspartic acid derivative . Aspartic acid derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise . They also play a role in mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Mode of Action

It is known that amino acids and their derivatives, like h-asp(ome)-oh, can have significant effects on the body’s metabolic processes . For example, they can influence the secretion of anabolic hormones, which are involved in the growth and repair of body tissues . They can also provide fuel for physical exercise and help to maintain mental performance during stressful tasks .

Biochemical Pathways

H-Asp(OMe)-OH, being an aspartic acid derivative, may be involved in various biochemical pathways. Aspartic acid is a key player in the citric acid cycle (also known as the Krebs cycle), which is a central metabolic pathway that provides energy for cellular processes . It’s also involved in the urea cycle, which helps to detoxify ammonia in the body .

Pharmacokinetics

As an amino acid derivative, it’s likely that it would be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The result of H-Asp(OMe)-OH’s action would likely be an increase in the body’s anabolic processes, leading to enhanced tissue growth and repair . It may also provide additional fuel for physical exercise and help to maintain mental performance during stressful tasks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-Asp(OMe)-OH. For example, factors such as diet, physical activity level, and overall health status can affect how the body absorbs and utilizes this compound .

生化分析

Biochemical Properties

4-Methyl hydrogen L-aspartate plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides. It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate . This interaction is crucial for the compound’s role in the malate-aspartate shuttle, a key metabolic pathway. Additionally, this compound is compatible with enzymic tRNA acylation, facilitating the ribosomal synthesis of modified peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect the malate-aspartate shuttle, which is essential for maintaining the redox balance in cells . This compound also impacts cellular metabolism by participating in the synthesis of proteins and nucleotides, thereby influencing cell function and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for aspartate aminotransferase, facilitating the transfer of amino groups and the production of oxaloacetate . This enzyme-substrate interaction is critical for the compound’s role in metabolic pathways such as gluconeogenesis and the urea cycle . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in amino acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but may degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can influence cellular function by altering metabolic flux and enzyme activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and protein synthesis . At high doses, it may exhibit toxic effects, such as disrupting the urea cycle and causing an accumulation of ammonia in the bloodstream . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the malate-aspartate shuttle, gluconeogenesis, and the urea cycle . It interacts with enzymes such as aspartate aminotransferase and glutamate dehydrogenase, which are essential for amino acid metabolism . The compound’s role in these pathways influences metabolic flux and the levels of key metabolites, such as oxaloacetate and glutamate .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transport proteins and its role in metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the mitochondria and cytosol . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is crucial for its role in metabolic processes and its interactions with other biomolecules .

生物活性

4-Methyl hydrogen L-aspartate (4-MHA) is a derivative of L-aspartic acid, an amino acid that plays a crucial role in various biological processes, including neurotransmission and metabolic pathways. This article explores the biological activity of 4-MHA, focusing on its mechanisms, effects on cellular functions, and potential applications in medicine.

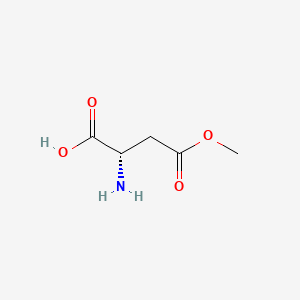

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the fourth position of the hydrogen L-aspartate molecule. This structural modification influences its biological activity compared to other aspartate derivatives. The compound can be synthesized through various chemical methods, which yield high-purity products suitable for research applications.

4-MHA primarily functions as a modulator in neurotransmission. Its role as an excitatory neurotransmitter precursor suggests it may influence synaptic plasticity and cognitive functions. The following mechanisms have been identified:

- Neurotransmission : 4-MHA is involved in the synthesis of neurotransmitters, contributing to excitatory signaling in the central nervous system (CNS) .

- Cellular Metabolism : It participates in metabolic pathways, including gluconeogenesis and urea cycle processes, thereby influencing energy production and nitrogen metabolism .

- Protein Synthesis : The compound is essential for protein and nucleotide synthesis, facilitating cellular growth and proliferation .

Neuropharmacology

Research indicates that 4-MHA may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have shown that derivatives of aspartic acid can enhance neuronal survival and function under stress conditions .

Cellular Proliferation

In vitro studies have demonstrated that 4-MHA promotes cell proliferation through the activation of the mTOR pathway, which is crucial for regulating cell growth and metabolism . This property suggests potential applications in regenerative medicine and cancer therapy.

Case Studies

- Neuroprotective Effects : A study investigated the effects of 4-MHA on neuronal cells subjected to oxidative stress. Results indicated that treatment with 4-MHA significantly reduced cell death and improved mitochondrial function .

- Metabolic Regulation : In another study, 4-MHA was shown to enhance glucose uptake in muscle cells, suggesting its role in metabolic regulation and potential benefits for metabolic disorders such as diabetes .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neurotransmission | Modulates excitatory signals | Neurodegenerative diseases |

| Cellular Metabolism | Influences energy production | Metabolic disorders |

| Protein Synthesis | Promotes cell growth | Regenerative medicine |

Research Findings

Recent studies have highlighted the following findings regarding 4-MHA:

- Enhanced Neurotransmission : Compounds similar to 4-MHA have been shown to increase synaptic efficacy in animal models .

- Cellular Growth Promotion : In vitro experiments revealed that 4-MHA significantly increased the proliferation rate of various cell lines .

- Metabolic Benefits : Research demonstrated that 4-MHA improves glucose metabolism in skeletal muscle cells, indicating its potential utility in treating insulin resistance .

科学研究应用

Pharmaceutical Applications

4-Methyl hydrogen L-aspartate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be utilized in the development of drugs targeting various biological pathways.

- Neuropharmacology : Research indicates that aspartic acid derivatives can affect neurotransmitter systems, particularly through modulation of NMDA receptors. This has implications for the treatment of neurological disorders such as schizophrenia and depression, where glutamate signaling is disrupted .

- Cancer Research : Studies have suggested that targeting aspartate metabolism could be a strategy for cancer treatment. The compound's role in metabolic pathways may influence cell proliferation and survival, making it a candidate for further investigation in oncological therapies .

Biochemical Research

In biochemical research, this compound is used to investigate metabolic processes and enzyme functions.

- Metabolic Pathways : As a derivative of aspartic acid, it plays a role in the malate-aspartate shuttle, which is crucial for cellular energy metabolism. This pathway is essential for maintaining redox balance and energy production in cells .

- Enzyme Activity : The compound has been studied for its effects on enzyme kinetics, particularly in relation to aspartate aminotransferase (AST). Understanding these interactions can provide insights into metabolic regulation and potential therapeutic targets .

Agricultural Applications

The utilization of this compound extends into agriculture, where it is explored for its potential benefits in plant growth and stress response.

- Plant Growth Regulation : Research indicates that aspartate derivatives can enhance growth and stress tolerance in plants. They may function as signaling molecules or precursors for important metabolites involved in plant development .

- Nutrient Utilization : The compound's role in amino acid metabolism can influence nutrient uptake and utilization efficiency in crops, potentially leading to improved agricultural yields .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of d-aspartate (a related compound) demonstrated its ability to activate NMDA receptors, influencing neurotransmitter release and suggesting potential therapeutic applications for mood disorders. This highlights the relevance of aspartate derivatives like this compound in neuropharmacology .

Case Study 2: Cancer Metabolism

Research focusing on altered d-aspartate metabolism showed a correlation with psychiatric disorders and cancer cell proliferation. By manipulating aspartate levels, researchers observed changes in tumor growth rates, indicating that compounds like this compound could play a role in cancer therapies .

Data Table: Applications Overview

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Intermediate for drugs targeting NMDA receptors |

| Biochemical Research | Metabolic studies | Role in malate-aspartate shuttle; affects energy metabolism |

| Agriculture | Plant growth enhancement | Improves stress tolerance and nutrient utilization |

属性

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYFUVVWOMLLP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-53-5 | |

| Record name | L-Aspartic acid, 4-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501309375 | |

| Record name | Aspartic acid β-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-62-0 | |

| Record name | Aspartic acid β-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid β-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。